6,7-Dimethoxy-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline
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Overview
Description
6,7-Dimethoxy-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with dimethoxy groups at the 6 and 7 positions, and a morpholine-carbonyl-piperidinyl substituent at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.
Introduction of Dimethoxy Groups: The 6 and 7 positions of the quinazoline core are functionalized with methoxy groups using methoxylation reactions.
Attachment of the Morpholine-Carbonyl-Piperidinyl Substituent:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
6,7-Dimethoxy-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4(3H)-quinazolinone: This compound shares the quinazoline core and dimethoxy groups but lacks the morpholine-carbonyl-piperidinyl substituent.
4-Hydroxy-2-quinolones: These compounds have a similar quinazoline core but differ in functional groups and substitution patterns.
Uniqueness
6,7-Dimethoxy-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H26N4O4/c1-26-17-10-15-16(11-18(17)27-2)21-13-22-19(15)24-5-3-4-14(12-24)20(25)23-6-8-28-9-7-23/h10-11,13-14H,3-9,12H2,1-2H3 |
InChI Key |
HFMHBLYXIOYOHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCOCC4)OC |
Origin of Product |
United States |
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